(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid
Description
(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid is a multifunctional pyrrolidine derivative characterized by:
- A pyrrolidine core with stereochemical specificity (2R,3S,5S).
- Dual protective groups: benzyloxycarbonyl (Cbz) at position 1 and tert-butoxycarbonyl (Boc) at position 3.
- A 2-methylpropyl (isobutyl) substituent and a 1,3-thiazol-5-yl heterocycle at positions 5 and 2, respectively.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a peptide mimic or enzyme inhibitor.
Properties
Molecular Formula |
C25H32N2O6S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2R,3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-methylpropyl)-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C25H32N2O6S/c1-16(2)11-25(22(30)33-24(3,4)5)12-18(21(28)29)20(19-13-26-15-34-19)27(25)23(31)32-14-17-9-7-6-8-10-17/h6-10,13,15-16,18,20H,11-12,14H2,1-5H3,(H,28,29)/t18-,20+,25-/m0/s1 |
InChI Key |
ZCIDAGLTQQARSC-NNPDTBDGSA-N |
Isomeric SMILES |
CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the thiazole ring, and the addition of protective groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Protective Groups
Key Observations :
Protective Group Strategies
- Boc and Cbz Introduction : demonstrates high-yield (94–98%) Boc protection on pyrrole derivatives using CuCl₂ catalysis in THF . Similar methods likely apply to the target compound.
- Deprotection : employs trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal, a standard protocol applicable to the target compound .
Stereochemical Control
- The (2R,3S,5S) configuration requires precise chiral synthesis, contrasting with the (2S,5S) stereochemistry in ’s compound .
Physicochemical Properties
Key Insights :
- The thiazolyl and hydrophobic groups in the target compound may reduce aqueous solubility compared to simpler carboxylic acid derivatives .
Biological Activity
The compound (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid (CAS No. 1486465-36-4) is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H32N2O6S
- Molecular Weight : 488.60 g/mol
- Structure : The compound features a thiazole ring and multiple functional groups that may contribute to its biological activity.
Anti-inflammatory Effects
The thiazole moiety in the compound has been associated with anti-inflammatory activity. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The presence of the benzyloxycarbonyl group may enhance this activity by increasing lipophilicity and facilitating cellular uptake.
The proposed mechanisms of action for similar compounds include:
- Ion Channel Modulation : Many pyrrolidine derivatives modulate sodium and calcium channels, which are crucial in neuronal excitability and pain pathways.
- Purinergic Signaling : Compounds targeting purinergic receptors have shown promise in modulating immune responses and inflammation . This could be a relevant pathway for the compound under investigation.
Case Studies
- Anticonvulsant Efficacy : A study demonstrated that structurally related compounds exhibited effective seizure control in rodent models, with ED50 values significantly lower than those of established medications . This suggests that the target compound may also possess similar anticonvulsant properties.
- Inflammation Models : In a model of acute inflammation, thiazole-containing compounds demonstrated a reduction in edema and inflammatory markers, indicating potential therapeutic applications for inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | CAS No. | Molecular Weight | Anticonvulsant Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| Target Compound | 1486465-36-4 | 488.60 | Potentially high | Moderate |
| N-benzyl 2-amino acetamide | Various | Varies | High | Low |
| Thiazole Derivative | Various | Varies | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
